molecular formula C36H66MgO6 B1599914 Magnesium diricinoleate CAS No. 22677-47-0

Magnesium diricinoleate

Cat. No.: B1599914
CAS No.: 22677-47-0
M. Wt: 619.2 g/mol
InChI Key: GMIMAWFYOOIAQD-GNNYBVKZSA-L
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Description

Magnesium diricinoleate is a magnesium salt of ricinoleic acid, a fatty acid derived from castor oil. This compound is known for its surfactant properties and is used in various industrial applications, including as an emulsifying agent in cosmetics and pharmaceuticals. Its unique chemical structure allows it to interact with both hydrophilic and hydrophobic substances, making it a versatile ingredient in formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium diricinoleate can be synthesized through the reaction of ricinoleic acid with magnesium hydroxide or magnesium oxide. The reaction typically involves heating the mixture to facilitate the formation of the magnesium salt. The general reaction is as follows:

2 C18H34O3+Mg(OH)2Mg(C18H33O3)2+2H2O\text{2 C}_{18}\text{H}_{34}\text{O}_3 + \text{Mg(OH)}_2 \rightarrow \text{Mg(C}_{18}\text{H}_{33}\text{O}_3)_2 + 2 \text{H}_2\text{O} 2 C18​H34​O3​+Mg(OH)2​→Mg(C18​H33​O3​)2​+2H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity ricinoleic acid and magnesium compounds. The reaction is carried out in large reactors with controlled temperature and pressure to ensure complete conversion and high yield. The product is then purified through filtration and drying processes to obtain the final compound in its desired form.

Chemical Reactions Analysis

Types of Reactions: Magnesium diricinoleate undergoes various chemical reactions, including:

    Oxidation: The double bond in the ricinoleic acid moiety can be oxidized to form epoxides or hydroxylated products.

    Reduction: The carboxylate group can be reduced to form alcohols.

    Substitution: The hydroxyl group in ricinoleic acid can undergo substitution reactions with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various alkylating agents or acylating agents can be used for substitution reactions.

Major Products:

    Oxidation: Epoxides, hydroxylated fatty acids.

    Reduction: Alcohols, alkanes.

    Substitution: Esterified products, alkylated derivatives.

Scientific Research Applications

Magnesium diricinoleate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.

    Biology: Investigated for its potential antimicrobial properties and its role in cell membrane interactions.

    Medicine: Explored for its use in drug delivery systems due to its emulsifying properties.

    Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and lubricants.

Mechanism of Action

Magnesium diricinoleate can be compared with other magnesium salts of fatty acids, such as magnesium stearate and magnesium oleate:

    Magnesium Stearate: Commonly used as a lubricant in tablet manufacturing. Unlike this compound, it has limited emulsifying properties.

    Magnesium Oleate: Similar to this compound in terms of surfactant properties but derived from oleic acid instead of ricinoleic acid.

Uniqueness: this compound’s unique feature is its hydroxyl group, which imparts additional functionality and reactivity compared to other magnesium fatty acid salts. This makes it particularly useful in applications requiring both emulsification and chemical reactivity.

Comparison with Similar Compounds

  • Magnesium stearate
  • Magnesium oleate
  • Magnesium palmitate

Magnesium diricinoleate stands out due to its versatile applications and unique chemical properties, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

magnesium;(Z,12R)-12-hydroxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H34O3.Mg/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIMAWFYOOIAQD-GNNYBVKZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66MgO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904356
Record name Magnesium ricinoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22677-47-0
Record name Magnesium ricinoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022677470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid, 12-hydroxy-, magnesium salt (2:1), (9Z,12R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium ricinoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium diricinoleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.033
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAGNESIUM RICINOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JQP0JR78N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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